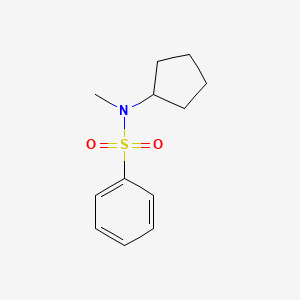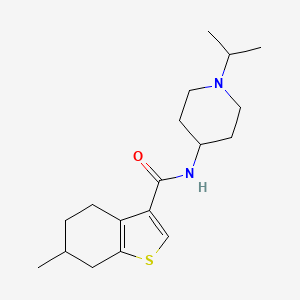
3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as UWA-101, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and is structurally similar to compounds such as mescaline and 2C-B.
科学研究应用
3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has been used as a tool to study the activity of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been used in pharmacology research to study the effects of various compounds on the 5-HT2A receptor. In medicinal chemistry, 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has been used as a starting point to develop new compounds with potential therapeutic applications.
作用机制
3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter serotonin. When 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide binds to the 5-HT2A receptor, it induces a conformational change that activates downstream signaling pathways. This activation leads to various physiological effects such as changes in mood, perception, and cognition.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide can activate the 5-HT2A receptor with high selectivity and potency. In vivo studies have shown that 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide can induce changes in behavior and perception in animal models. For example, 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to induce head-twitch responses in rats, which is a behavioral response associated with 5-HT2A receptor activation.
实验室实验的优点和局限性
One advantage of using 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its high selectivity and potency for the 5-HT2A receptor. This allows researchers to study the effects of compounds on this receptor with high specificity. However, one limitation of using 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research involving 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide. One direction is to use 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide as a tool to study the function of the 5-HT2A receptor in various physiological processes. Another direction is to develop new compounds based on the structure of 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide that have potential therapeutic applications. Additionally, further research is needed to understand the limitations and potential side effects of using 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its high selectivity and potency for the 5-HT2A receptor make it a useful tool for studying the function of this receptor in various physiological processes. However, further research is needed to fully understand the potential applications and limitations of using 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments and potential therapeutic applications.
合成方法
The synthesis of 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with N-methyl-4-piperidone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3,5-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide.
属性
IUPAC Name |
3,5-dimethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17-6-4-12(5-7-17)16-15(18)11-8-13(19-2)10-14(9-11)20-3/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQOEKUIKFBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)

![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)

![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)